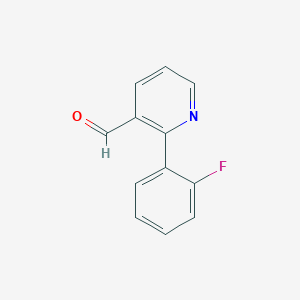
4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine is a chemical compound characterized by its unique structural features, including a biphenyl core with a fluorine atom at the 4' position and a trifluoromethoxy group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for constructing biphenyl compounds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Ensuring the purity and yield of the final product is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of fluorinated and trifluoromethoxy groups on biological systems. It can serve as a probe to investigate the interactions between small molecules and biological targets.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural properties may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties can enhance the performance and durability of various industrial products.
Mecanismo De Acción
The mechanism by which 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
4'-Chloro-5-(trifluoromethoxy)biphenyl-2-amine
4'-Bromo-5-(trifluoromethoxy)biphenyl-2-amine
4'-Iodo-5-(trifluoromethoxy)biphenyl-2-amine
Uniqueness: 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-9-3-1-8(2-4-9)11-7-10(5-6-12(11)18)19-13(15,16)17/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYYGKMHJRYAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)OC(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














